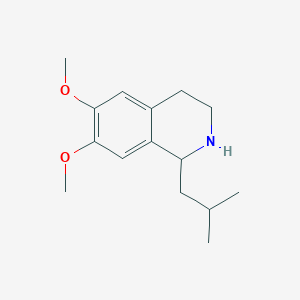
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (IBTD) is a chemical compound that belongs to the class of tetrahydroisoquinolines (THIQs). THIQs have been extensively studied due to their potential therapeutic applications. IBTD has been found to possess various pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory activities. The purpose of
Mécanisme D'action
The exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects by modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exert various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to reduce the levels of oxidative stress markers and inhibit the production of pro-inflammatory cytokines. Moreover, 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess various pharmacological properties. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to be well-tolerated in animal models. However, there are some limitations to using 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments. It has a relatively short half-life and is rapidly metabolized in the body. Moreover, the exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, which makes it challenging to design experiments to study its pharmacological effects.
Orientations Futures
There are several future directions for research on 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of research is to investigate the potential therapeutic applications of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in neurological and psychiatric disorders. Another area of research is to elucidate the exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and to develop more potent and selective analogs. Moreover, it would be interesting to investigate the effects of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in human clinical trials to determine its safety and efficacy.
Méthodes De Synthèse
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a one-pot reaction of isobutylamine, dimethoxybenzaldehyde, and cyclohexanone in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a Mannich-type reaction, followed by a cyclization step. The yield of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous studies due to its potential therapeutic applications. It has been found to possess antipsychotic and antidepressant activities in animal models. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity.
Propriétés
Nom du produit |
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h8-10,13,16H,5-7H2,1-4H3 |
Clé InChI |
SETZAJBDVLCYRS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC |
SMILES canonique |
CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)


![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)


![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)